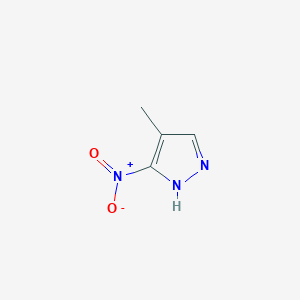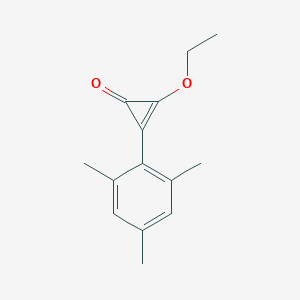
2,4-dichloro-6-(1H-pyrazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(1H-pyrazol-5-yl)phenol, commonly known as pyrabenzoxime, is a chemical compound with a molecular formula of C11H7Cl2N2O. It is a white crystalline powder that is soluble in organic solvents like methanol and ethanol. Pyrabenzoxime is widely used in scientific research due to its unique properties, including its ability to act as an acetylcholinesterase reactivator, which makes it a potential candidate for the treatment of nerve agent poisoning.
Mecanismo De Acción
Pyrabenzoxime acts as an acetylcholinesterase reactivator by binding to the active site of the enzyme and displacing the nerve agent molecule. This allows the enzyme to resume its normal function of breaking down acetylcholine, a neurotransmitter that is essential for normal nerve function. Pyrabenzoxime also inhibits the formation of beta-amyloid plaques in the brain by blocking the activity of an enzyme called beta-secretase.
Efectos Bioquímicos Y Fisiológicos
Pyrabenzoxime has been shown to have a variety of biochemical and physiological effects. It can increase the activity of acetylcholinesterase, which can improve nerve function in cases of nerve agent poisoning. Pyrabenzoxime can also reduce the formation of beta-amyloid plaques in the brain, which can improve cognitive function in cases of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrabenzoxime has several advantages for use in lab experiments. It is relatively easy to synthesize, and its properties are well-documented in the scientific literature. Pyrabenzoxime is also relatively stable, which makes it easy to store and transport. However, there are also some limitations to its use. Pyrabenzoxime can be toxic in high doses, and its effects on living organisms are not well-understood.
Direcciones Futuras
There are several potential future directions for research on pyrabenzoxime. One area of interest is the development of new and more efficient synthesis methods for the compound. Another area of interest is the exploration of pyrabenzoxime's potential use in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of pyrabenzoxime, particularly in living organisms.
Métodos De Síntesis
Pyrabenzoxime can be synthesized through various methods, including the reaction of 2,4-dichloro-6-nitrophenol with hydrazine hydrate, followed by cyclization with acetic anhydride. The reaction involves the use of a strong acid catalyst, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Pyrabenzoxime has been extensively studied for its potential use in the treatment of nerve agent poisoning. It acts as an acetylcholinesterase reactivator and can reactivate the enzyme that is inhibited by nerve agents like sarin and VX. Pyrabenzoxime has also been shown to have potential use in the treatment of Alzheimer's disease, as it can inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
2,4-dichloro-6-(1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRAYBSAMAGCRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425618 |
Source


|
| Record name | 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6-(1H-pyrazol-5-yl)phenol | |
CAS RN |
154258-62-5 |
Source


|
| Record name | 2,4-Dichloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



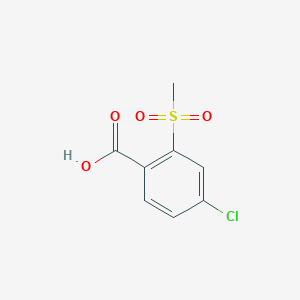
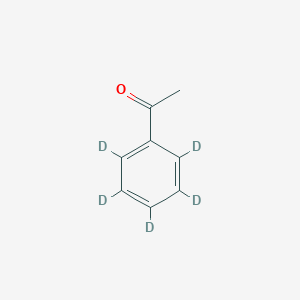
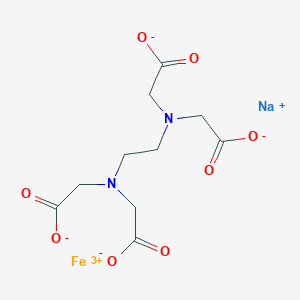
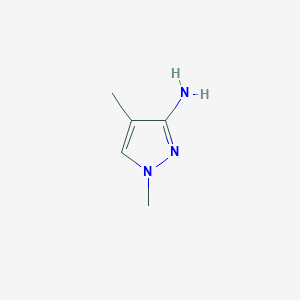

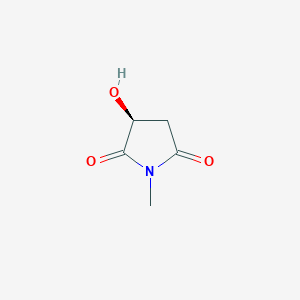
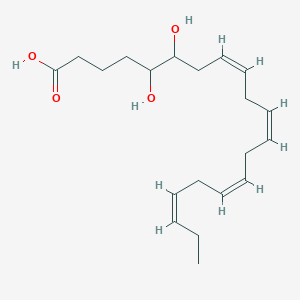
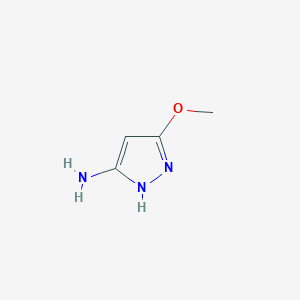
![1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene](/img/structure/B130816.png)
